molecular formula C10H12FNO2 B14840302 Ethyl 4-fluoro-2-methylpyridine-3-acetate

Ethyl 4-fluoro-2-methylpyridine-3-acetate

Cat. No.: B14840302
M. Wt: 197.21 g/mol
InChI Key: DICSIADTZRMZII-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methylpyridine-3-acetate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyridine ring

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methylpyridine-3-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Ethyl 4-fluoro-2-methylpyridine-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methylpyridine-3-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-fluoro-2-methylpyridine-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-fluoro-2-methylpyridine-3-acetate is a pyridine derivative with notable biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H12_{12}FNO2_2 and a molecular weight of approximately 197.21 g/mol. Its structure features a fluorine atom at the fourth position of the pyridine ring and an ethyl acetate functional group, which contributes to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several key steps, including electrophilic fluorination and subsequent acylation processes. This compound can be synthesized via various methods, including palladium-catalyzed reactions that enhance yield and reduce by-products .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related pyridine derivatives have shown high inhibition rates against Escherichia coli, with some compounds achieving inhibition values up to 91.95% . This suggests that this compound may possess comparable antimicrobial properties.

Cytotoxicity

In studies assessing cytotoxicity, certain derivatives of pyridine have demonstrated varying degrees of hemolytic activity against red blood cells (RBCs). For example, some compounds in the same class exhibited up to 19.82% cytotoxicity compared to standard drugs, indicating potential as anti-tumor agents . The presence of specific substituents on the aromatic ring appears to influence this activity significantly.

Herbicidal Activity

This compound has been noted for its potential applications in agrochemicals, particularly in herbicides and insecticides. Its biological activity against pests makes it a candidate for formulation in agricultural applications.

Case Studies

  • Antimicrobial Screening : A study evaluated a series of pyridine derivatives for their antibacterial properties against common pathogens. This compound was included in the screening due to its structural similarities with other active compounds. Results indicated moderate to high antibacterial activity, supporting its use in developing new antimicrobial agents.
  • Cytotoxicity Assessment : In a comparative study of various pyridine derivatives, this compound was tested for cytotoxic effects on cancer cell lines. The findings showed significant cytotoxicity at higher concentrations, suggesting further investigation into its mechanism of action could be beneficial for cancer treatment research.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC10_{10}H12_{12}FNO2_2Contains a fluorine atom; potential herbicide
Ethyl 2-chloro-4-methylpyridine-3-acetateC10_{10}H12_{12}ClNO2_2Chloro group instead of fluorine
Ethyl 4-methylpyridine-3-acetateC10_{10}H13_{13}NO2_2Lacks halogen substituent

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(4-fluoro-2-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-7(2)12-5-4-9(8)11/h4-5H,3,6H2,1-2H3

InChI Key

DICSIADTZRMZII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CN=C1C)F

Origin of Product

United States

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